3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide -

3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide

Catalog Number: EVT-4190430
CAS Number:
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme Inhibition: It could act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition could be competitive, non-competitive, or uncompetitive, depending on the binding mode and affinity. []
  • Receptor Antagonism: It might function as a receptor antagonist by binding to a specific receptor and blocking the binding of endogenous ligands, thereby preventing downstream signaling events. []
Applications
  • Medicinal Chemistry: As a sulfonamide derivative with features found in numerous drugs, it holds promise as a lead compound for developing novel therapeutics. Its potential as an enzyme inhibitor or receptor antagonist could be explored for treating various diseases. [, , , , , , ]

Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)

Compound Description: This is a copper(II) complex featuring N4-acetylsulfadiazine as the ligand. N4-acetylsulfadiazine is a metabolite of the antibacterial sulfadiazine. This complex demonstrates moderate growth inhibition of several bacteria in in vitro assays. []

Relevance: This complex, while not directly structurally related to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, highlights the biological activity of metal complexes incorporating sulfonamide-containing ligands. Both the copper complex and 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide belong to the broader category of sulfonamide derivatives. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This is a series of sulfonamide derivatives synthesized and evaluated for their inhibitory effects on jack bean urease and DPPH radical scavenging activity. The compounds demonstrated varying degrees of urease inhibition, with some exhibiting greater potency than the standard thiourea. []

Relevance: These compounds are structurally similar to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, sharing a core structure consisting of a phenylsulfonamide moiety linked to an acetamide group. The variations within the series involve substitutions on the nitrogen atom of the sulfonamide group. In the case of 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, the substitution is a 2-phenylethyl group, while the related compounds in this series feature various alkyl/aralkyl groups attached to the 4-methoxyphenethyl substituent. []

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides

Compound Description: This series of eight novel compounds was synthesized from ketopinic acid chloride and various 4-amino benzenesulfonamides. They exhibited varying degrees of fungicidal and herbicidal activities. [, ]

Relevance: This series shares the core phenylsulfonamide structure with 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide. The primary difference lies in the replacement of the acrylamide moiety in the target compound with a ketopinamide group in these related compounds. [, ]

N-(4-{[(Alkyl/aralkyl)(phenethyl)amino]sulfonyl}phenyl)acetamides

Compound Description: This series focuses on the synthesis of sulfonamide derivatives with structural similarities to known antibacterial agents. The compounds were designed to explore the impact of different alkyl/aralkyl and phenethyl substituents on the sulfonamide nitrogen on antibacterial activity and lipoxygenase inhibition. []

Relevance: These compounds are closely related to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, sharing the central phenylsulfonamide scaffold with a phenethyl group on the sulfonamide nitrogen. The key distinction lies in the presence of an additional alkyl/aralkyl substituent on the sulfonamide nitrogen in these related compounds, whereas 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide has a hydrogen atom at that position. []

Methyl 2-[trans-3-phenyl-N-(p-tolylsulfonyl)pyrrolidin-2-yl]acrylate

Compound Description: This compound is a pyrrolidine derivative synthesized through a palladium-catalyzed cyclization reaction. This compound highlights the use of palladium-mediated chemistry in constructing heterocyclic ring systems. []

Relevance: While not directly structurally related to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, this compound belongs to the same broad category of N-sulfonyl compounds, emphasizing the versatility of sulfonamide chemistry in synthetic organic chemistry. []

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide compound

Compound Description: This compound represents a series of acrylamide derivatives designed and synthesized as potential anticancer agents. These compounds are structurally characterized by an acrylamide moiety connected to a substituted phenyl ring, which is further linked to a pyrimidine ring system. The series explores various substitutions on the propoxy group and their impact on anticancer activity. []

Relevance: This compound shares the acrylamide moiety with 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide. The structural variation arises from the presence of a substituted phenyl ring linked to a pyrimidine system in this compound, whereas 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide features a phenylsulfonamide group. []

2-Amino-3-phenyl (or Alkyl) Sulfonyl-4H-chromenes

Compound Description: This series of compounds represents a class of medicinally important 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. These were synthesized through a multicomponent condensation reaction involving aldehydes, phenyl (or methyl) sulphonyl acetonitrile, and various phenolic compounds. []

Relevance: While not directly structurally related, the presence of the phenylsulfonyl moiety in these chromene derivatives highlights the significance of this functional group in medicinal chemistry, as also seen in the structure of 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide. []

4-[N,N-Bis(2-hydroxyimino-2-phenylethyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one monohydrate

Compound Description: This specific compound combines pyrazolinone, phenyl, and acetophenone oxime moieties within its structure. []

Relevance: Although not directly structurally related to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, it highlights the relevance of incorporating phenylethyl groups into diverse molecular frameworks for potential biological activities. Both compounds share this common structural feature, suggesting a possible exploration of phenylethyl variations in the context of 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide analogs. []

Compound Description: This series of compounds represents a class of acetamide derivatives featuring a benzodioxin moiety. They were synthesized and evaluated for their antimicrobial and antifungal activities, showing promising results with low hemolytic activity. []

Relevance: These compounds share the acetamide and substituted phenylsulfonamide functionalities with 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, highlighting the significance of these groups in designing bioactive molecules. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series explores the synthesis of acetamide derivatives incorporating benzodioxin and sulfonamide moieties. These compounds were evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase, showing promising results as potential therapeutic agents for related diseases. []

Relevance: These compounds are structurally analogous to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, sharing the common acetamide and substituted phenylsulfonamide groups, further emphasizing the relevance of these groups in pharmaceutical development. []

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: This is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. It has shown effectiveness in various animal models of inflammation and pain. [, ]

Relevance: Although not directly structurally comparable to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, SSR240612 falls under the category of sulfonamide-containing compounds. It highlights the potential of sulfonamides as pharmacophores in drug discovery and development. [, ]

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series of compounds involves the synthesis of benzamide derivatives containing a sulfonamide group attached to a cyclohexadienone ring. The research explored their reactivity with hydrogen halides and thiocyanate. The biological activities of these compounds, such as Insulysin inhibitor, CTGF expression inhibitor, Glutamyl endopeptidase II inhibitor, and Transcription factor STAT3 inhibitor are also discussed. []

Relevance: While structurally distinct from 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, these compounds belong to the sulfonamide class of compounds, underscoring the diverse applications of sulfonamide chemistry in medicinal chemistry. []

N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides

Compound Description: This series of compounds was designed and synthesized as potential analgesic agents. The compounds feature a piperidine ring substituted with a 2-arylethyl group and a propanamide moiety. Notably, these compounds exhibited exceptionally high analgesic potency and a remarkable safety margin, surpassing fentanyl and morphine in activity. []

Relevance: This series exhibits structural similarities to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, particularly the presence of a 2-arylethyl group. This shared structural feature suggests that exploring modifications around the 2-phenylethyl substituent in 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide could lead to the identification of compounds with potentially enhanced or altered biological activities. []

N-[[(substituted amino)phenyl]sulfonyl]glycines

Compound Description: This series of compounds was synthesized as potential aldose reductase inhibitors. They are structurally related to the simpler (phenylsulfonyl)glycines but designed with increased lipophilic character to enhance their inhibitory potential. Among them, the 4-benzoylamino derivative exhibited significant potency, suggesting a potential binding interaction between its carbonyl and aromatic moieties with complementary sites on the enzyme. []

Relevance: This series, while not directly structurally related to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, highlights the significance of sulfonamide derivatives as enzyme inhibitors, particularly in the context of aldose reductase, an enzyme implicated in diabetic complications. The study underscores the potential of exploring structural modifications around the sulfonamide moiety for optimizing inhibitory potency. []

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: This is a selective antagonist for the E prostanoid receptor 4 (EP4), showing promising results in reducing inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []

Relevance: Although structurally distinct from 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, MF498 highlights the therapeutic potential of targeting EP4, which is known to play a critical role in inflammatory responses. While MF498 is not directly structurally comparable, it underscores the value of exploring sulfonamide derivatives for their anti-inflammatory effects. []

Compound Description: This compound is identified as an impurity in the synthesis of the antibacterial drug sulfamethizole. It is formed by the reaction of unreacted sulfonyl chloride with sulfamethizole during the synthesis process. []

Relevance: This compound highlights a potential by-product in sulfonamide synthesis, emphasizing the importance of controlling reaction conditions to minimize impurities. While structurally distinct from 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, it underscores the reactivity of sulfonyl chlorides and the potential for forming undesired by-products during synthesis. []

2-cyano-3-substituted phenyl acrylamide derivative

Compound Description: This series of compounds is characterized by a 2-cyano-3-substituted phenyl ring linked to an acrylamide moiety. These derivatives exhibit reversible color changes in response to external stimuli, making them potentially valuable in sensor applications, anti-counterfeiting measures, and display technologies. []

Relevance: This series shares the acrylamide functional group with 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, indicating a potential area of exploration for introducing stimulus-responsive properties into 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide or its analogs. []

(4S,5R,1'S)-5-benzyloxy-N-(1',-phenylethyl)-4-(2'' thienyl)-tetrahydro-1,3-oxazin-2-one

Compound Description: This compound represents a tetrahydrooxazinone derivative synthesized through a multi-step procedure involving the addition of 2-thienyllithium to a chiral imine. The compound exists as a 1:1 mixture of two conformers in the solid state, differing in the orientation of the benzyloxy substituent. []

Relevance: Although structurally distinct from 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, the presence of the phenylethyl group in this compound highlights its incorporation into diverse heterocyclic systems. While the biological activity of this specific compound is not discussed, it underscores the potential of exploring modifications around the phenylethyl group in 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide to potentially modulate its properties. []

(E)-N-(5-((4-(((2-(1H-Indol-3-yl)ethyl)(isopropyl)amino)methyl)phenyl)amino)pentyl)-3-(pyridin-3-yl)acrylamide

Compound Description: This compound, designated as compound 30 in the study, functions as a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, showing promising anticancer activity in vitro and in vivo. It exhibited significant growth inhibitory effects against several cancer cell lines, including triple-negative breast cancer. []

Relevance: While structurally distinct from 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, this compound exemplifies the design and development of potent anticancer agents. It underscores the value of exploring diverse chemical structures, even those structurally unrelated to 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide, as potential leads for anticancer drug discovery. []

Properties

Product Name

3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide

IUPAC Name

(E)-3-phenyl-N-[4-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H22N2O3S/c26-23(16-11-19-7-3-1-4-8-19)25-21-12-14-22(15-13-21)29(27,28)24-18-17-20-9-5-2-6-10-20/h1-16,24H,17-18H2,(H,25,26)/b16-11+

InChI Key

MJQZTKXIBZYCHP-LFIBNONCSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.